3-(4-chlorothiophen-2-yl)-N-(5-fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)propanamide
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Overview
Description
3-(4-chlorothiophen-2-yl)-N-(5-fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)propanamide is a synthetic organic compound that features a thiophene ring substituted with chlorine and a pyrimidine ring substituted with fluorine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorothiophen-2-yl)-N-(5-fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)propanamide typically involves multi-step organic reactions. One common route includes:
Formation of the thiophene ring: Starting with a chlorinated thiophene precursor, the thiophene ring is synthesized through a series of halogenation and cyclization reactions.
Synthesis of the pyrimidine ring: The pyrimidine ring is synthesized separately, often starting from a fluorinated precursor and undergoing cyclization reactions.
Coupling reaction: The thiophene and pyrimidine rings are then coupled through an amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorothiophen-2-yl)-N-(5-fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the pyrimidine ring.
Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
3-(4-chlorothiophen-2-yl)-N-(5-fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorothiophen-2-yl)-N-(5-fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromothiophen-2-yl)-N-(5-fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)propanamide
- 3-(4-chlorothiophen-2-yl)-N-(5-chloro-2-oxo-2,3-dihydropyrimidin-4-yl)propanamide
- 3-(4-methylthiophen-2-yl)-N-(5-fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)propanamide
Uniqueness
The uniqueness of 3-(4-chlorothiophen-2-yl)-N-(5-fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)propanamide lies in its specific substitution pattern, which can confer distinct chemical and biological properties. For example, the combination of chlorine and fluorine substituents may enhance its stability and binding affinity to certain biological targets compared to similar compounds.
Properties
IUPAC Name |
3-(4-chlorothiophen-2-yl)-N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3O2S/c12-6-3-7(19-5-6)1-2-9(17)15-10-8(13)4-14-11(18)16-10/h3-5H,1-2H2,(H2,14,15,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNVLHSNEJIXCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)CCC(=O)NC2=C(C=NC(=O)N2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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